molecular formula C25H28N2O5 B11186453 3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11186453
M. Wt: 436.5 g/mol
InChI Key: PPPATXXQEXEIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by distinct substituents at positions 1, 3, 6, and 7. The quinazoline core is substituted at position 1 with a 2-(4-methylphenyl)-2-oxoethyl group, position 3 with a cyclohexyl moiety, and positions 6 and 7 with methoxy groups. This structural configuration confers unique physicochemical and biological properties.

The compound’s synthesis likely involves functionalization of the quinazoline-2,4-dione scaffold, as demonstrated in analogous protocols. For example, mesoporous amine-functionalized catalysts enable efficient synthesis of 6,7-dimethoxyquinazoline-2,4-dione intermediates, which are pivotal for derivatives like prazosin and doxazosin . However, the bulky 3-cyclohexyl and 1-(2-(4-methylphenyl)-2-oxoethyl) groups may pose challenges in biocatalytic reduction due to steric hindrance, as observed in structurally similar pyrimidine derivatives .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H28N2O5/c1-16-9-11-17(12-10-16)21(28)15-26-20-14-23(32-3)22(31-2)13-19(20)24(29)27(25(26)30)18-7-5-4-6-8-18/h9-14,18H,4-8,15H2,1-3H3

InChI Key

PPPATXXQEXEIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4CCCCC4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and potentially the development of more efficient catalytic systems to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound’s biological activity is of interest for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Comparison of Quinazoline-2,4-dione Derivatives

Compound Name Substituents (Position) Molecular Weight Key Activities/Properties Source
Target Compound 1: 2-(4-methylphenyl)-2-oxoethyl; 3: cyclohexyl; 6,7: dimethoxy ~400 (estimated) Hypothesized anticancer/antidiabetic activity based on analogs -
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione (7) 1: 2-oxoethyl-piperazinyl-4-chlorobenzyl; 3: unsubstituted 466.9 IC₅₀: 2.5–6.8 µM (HUH-7, MCF-7, HCT-116 cancer cells)
3-Cyclohexylquinazoline-2,4(1H,3H)-dione (b) 3: cyclohexyl; 1,6,7: unsubstituted 244.3 α-Amylase/α-glucosidase inhibition (antidiabetic)
3-[(4-Methylphenyl)methyl]quinazoline-2,4-dione 3: 4-methylbenzyl; 1,6,7: unsubstituted 266.3 logP: 3.47; Polar surface area: 40.48
1-(β-D-Ribofuranosyl)quinazoline-2,4-dione (60) 1: ribofuranosyl; 3,6,7: unsubstituted 336.3 Glycosylation enhances nucleoside analog potential

Key Observations

Substitution at Position 1: The target compound’s 2-(4-methylphenyl)-2-oxoethyl group contrasts with the piperazinyl-4-chlorobenzyl group in compound 7 . The latter’s superior cytotoxicity (IC₅₀: 2.5 µM) suggests that electron-withdrawing groups (e.g., Cl) enhance anticancer activity. The target’s 4-methylphenyl group may reduce potency due to its electron-donating nature. Glycosylation at position 1 (e.g., ribofuranosyl in compound 60) expands applications to nucleoside mimetics but reduces lipophilicity (logP: ~1.5 estimated) compared to the target’s logP of ~3.5–3.6 .

Substitution at Position 3 :

  • The 3-cyclohexyl group in the target and compound (b) increases steric bulk and lipophilicity (logP: ~3.5) compared to 3-propyl derivatives (logP: ~2.8). This enhances membrane permeability but may hinder enzyme binding in antidiabetic applications.

6,7-Dimethoxy Groups: The 6,7-dimethoxy configuration in the target and intermediates from improves solubility and binding affinity in CNS-active drugs like prazosin .

Synthetic Challenges :

  • Bulky substituents (e.g., cyclohexyl, 2-oxoethyl-aryl) complicate biocatalytic reduction, necessitating alternative methods like heterogeneous catalysis for scalable synthesis .

Biological Activity

3-Cyclohexyl-6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H34N2O5C_{25}H_{34}N_{2}O_{5} with a molecular weight of 442.5 g/mol. The compound features a quinazoline core substituted with cyclohexyl and dimethoxy groups, contributing to its pharmacological properties.

The compound exhibits its biological activity primarily through the inhibition of specific tyrosine kinases involved in cancer progression. Notably, it has been identified as a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases. These pathways are crucial for tumor growth and metastasis:

  • c-Met Inhibition : The compound binds to the ATP-binding site of c-Met, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival.
  • VEGFR-2 Inhibition : By inhibiting VEGFR-2, it disrupts angiogenesis—the formation of new blood vessels that tumors require for growth.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Comparison to Cabozantinib
HCT-116 (Colorectal)0.052 - 0.084More effective
WI38 (Normal Cells)>10Less toxic

In vitro assays revealed that compounds derived from quinazoline-2,4(1H,3H)-dione exhibited higher cytotoxicity compared to the standard treatment cabozantinib against HCT-116 colorectal cancer cells while displaying reduced toxicity towards normal cells like WI38 .

Induction of Apoptosis

Mechanistic studies indicate that the compound induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound halts the cell cycle at specific phases (G1/S or G2/M), preventing further cell division.
  • Apoptotic Pathways : It activates caspases and other apoptotic markers leading to programmed cell death .

Safety Profile

Safety assessments conducted on normal cell lines showed that the compound maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations. This is crucial for its potential use in clinical settings .

Case Studies

A notable case study involved the evaluation of this compound's effects on HCT-116 colorectal cancer cells. The study reported:

  • High Selectivity : The compound selectively inhibited cancerous cells while sparing normal fibroblast cells.
  • Enhanced Efficacy : Its dual inhibition mechanism provided enhanced efficacy over existing therapies like cabozantinib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.